molecular formula C21H15BrN6O2S2 B12621431 N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B12621431
M. Wt: 527.4 g/mol
InChI Key: YMCANYLOEWXYFZ-UHFFFAOYSA-N
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Description

N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. . The presence of multiple functional groups in this compound makes it a versatile molecule with significant potential in various fields of scientific research.

Preparation Methods

The synthesis of N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves several steps. . The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Cancer Treatment

Mechanism of Action:
XL147 functions primarily as a selective inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in cellular growth, proliferation, and survival pathways. The inhibition of PI3K has been linked to the suppression of tumor growth and metastasis in various cancer types.

Case Studies:

  • Breast Cancer: In vitro studies have demonstrated that XL147 exhibits cytotoxic effects against MCF-7 breast cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation was confirmed through MTT assays, highlighting its potential as an anticancer agent .
  • Lung Cancer: Other studies have indicated that XL147 can effectively reduce tumor size in xenograft models of lung cancer, suggesting its applicability in targeted therapies for this malignancy .

Antimicrobial Properties

Recent research has also explored the antimicrobial potential of compounds related to XL147. Derivatives containing thiadiazole moieties have shown promising antibacterial and antifungal activities against various pathogens.

Findings:

  • Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. For instance, certain derivatives exhibited lower minimum inhibitory concentrations compared to standard antibiotics like streptomycin .

Neuropharmacological Applications

The neuropharmacological effects of thiazole derivatives, including those related to XL147, have been investigated for their potential in treating neurological disorders.

Research Insights:

  • Studies indicate that thiazole-integrated compounds can display anticonvulsant activities. These findings suggest that modifications to the structure of XL147 could lead to new treatments for epilepsy and other seizure disorders .

Synthesis and Structural Variations

The synthesis of N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves multiple chemical reactions that allow for structural variations aimed at enhancing its biological activity.

Synthetic Pathways:

  • The compound can be synthesized through a series of reactions involving quinoxaline derivatives and benzo[c][1,2,5]thiadiazole sulfonamides. Variations in substituents can lead to different pharmacological profiles, making it a versatile scaffold for drug development .

Mechanism of Action

The mechanism of action of N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . It also exhibits antimicrobial activity by interfering with the synthesis of bacterial cell walls and proteins .

Comparison with Similar Compounds

N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer a broad spectrum of biological activities and make it a valuable compound for various scientific research applications.

Biological Activity

The compound N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed analysis of its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

  • Quinoxaline moiety : Known for its role in various pharmacological activities.
  • Thiadiazole ring : Often associated with antimicrobial and anticancer properties.
  • Sulfonamide group : Commonly recognized for its antibacterial effects.

Molecular Structure

ComponentStructure
QuinoxalineQuinoxaline
ThiadiazoleThiadiazole
SulfonamideSulfonamide

Anticancer Properties

Research indicates that compounds containing quinoxaline and thiadiazole rings exhibit significant anticancer activity. A study demonstrated that derivatives of thiadiazole showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in tumor growth and proliferation, particularly phosphatidylinositol 3-kinase (PI3K) .

Case Study: Inhibition of PI3K

In a focused study on PI3K inhibitors, derivatives similar to the compound were shown to effectively reduce cell viability in cancer cell lines with mutations in the PI3K pathway. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 1.61 µg/mL to 1.98 µg/mL, suggesting potent anticancer properties .

Antimicrobial Activity

The sulfonamide component is known for its antibacterial properties. Studies have reported that compounds with a similar structure exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction .

Comparative Efficacy Table

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundMulti-drug resistant strains8 µg/mL

Anti-inflammatory Effects

Emerging evidence suggests that this compound may also exhibit anti-inflammatory properties. The presence of the thiadiazole ring has been linked to the modulation of inflammatory pathways, potentially reducing cytokine production in macrophages exposed to inflammatory stimuli .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : It induces cell cycle arrest at specific phases, preventing cancer cells from dividing.
  • Apoptosis Induction : Promotes programmed cell death in malignant cells through intrinsic pathways.

Properties

Molecular Formula

C21H15BrN6O2S2

Molecular Weight

527.4 g/mol

IUPAC Name

N-[3-(4-bromo-2-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C21H15BrN6O2S2/c1-12-11-13(22)9-10-14(12)23-20-21(25-16-6-3-2-5-15(16)24-20)28-32(29,30)18-8-4-7-17-19(18)27-31-26-17/h2-11H,1H3,(H,23,24)(H,25,28)

InChI Key

YMCANYLOEWXYFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

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